Tetrasodium glutamate diacetate is a chelating agent derived from glutamic acid, an amino acid that occurs naturally in various foods. It is classified as an organic salt and is recognized for its ability to bind metal ions, thereby preventing adverse effects on product stability. The chemical formula for tetrasodium glutamate diacetate is CHNNaO, with a molecular weight of 351.13 g/mol. This compound typically appears as an odorless white powder that is highly soluble in water, with solubility reported at 650 g/L at 21°C .
Tetrasodium glutamate diacetate is often utilized in personal care products, including shampoos, lotions, and sunscreens, as well as in household cleaning agents. Its primary function is to act as a chelator, binding to metal ions such as calcium and magnesium, which can interfere with the efficacy of other ingredients in formulations .
GLDA's primary function lies in its chelating properties. Chelating agents bind to metal ions, forming a complex that prevents them from participating in unwanted reactions. In the context of industrial applications:
The biological activity of tetrasodium glutamate diacetate has been studied primarily in the context of its safety and efficacy in cosmetic applications. It is considered non-toxic and non-irritating when used in concentrations up to 1% in cosmetic formulations. Studies indicate that it is slowly absorbed through the gastrointestinal tract and minimally through the skin, which contributes to its safety profile . Furthermore, it has been noted that tetrasodium glutamate diacetate does not exhibit significant mutagenic or carcinogenic properties at typical usage levels .
Tetrasodium glutamate diacetate can be synthesized through several methods. One common approach involves the reaction of monosodium glutamate with monochloroacetic acid under alkaline conditions. This process produces tetrasodium glutamate diacetate along with sodium chloride as a by-product . Another method includes reacting monosodium glutamate with hydrogen cyanide and formaldehyde, followed by saponification using sodium hydroxide . These processes highlight the compound's derivation from natural sources while also demonstrating synthetic pathways.
Tetrasodium glutamate diacetate has a wide range of applications across various industries:
Research on interaction studies involving tetrasodium glutamate diacetate has focused on its ability to enhance the stability of formulations by preventing metal ion-induced degradation. For instance, it has been shown to improve the efficacy of preservatives by sequestering trace metals that could otherwise catalyze degradation reactions. Additionally, studies indicate that this compound exhibits low potential for skin irritation and sensitization, making it suitable for sensitive skin formulations .
Tetrasodium glutamate diacetate shares similarities with several other chelating agents but stands out due to its unique properties derived from natural sources. Below is a comparison with some notable compounds:
Compound Name | Chemical Formula | Source | Unique Features |
---|---|---|---|
Tetrasodium Glutamate Diacetate | CHNNaO | Synthetic (from glutamic acid) | Biodegradable; less aggressive on skin |
Ethylenediaminetetraacetic Acid | CHNO | Synthetic | Widely used; persistent environmental concerns |
Nitrilotriacetic Acid | CHNO | Synthetic | Known carcinogen; less favorable for cosmetic use |
Citric Acid | CHO | Natural (citrus fruits) | Commonly used; weaker chelation compared to others |
Tetrasodium glutamate diacetate's plant-based origin and biodegradable nature make it a more environmentally friendly alternative compared to some traditional chelators like ethylenediaminetetraacetic acid and nitrilotriacetic acid .